3,6-Diphenylcyclohexan-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3,6-diphenylcyclohexane-1,2-diol |
InChI |
InChI=1S/C18H20O2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20)14-9-5-2-6-10-14/h1-10,15-20H,11-12H2 |
InChI Key |
KIDYUEHQXIEBGK-UHFFFAOYSA-N |
SMILES |
C1CC(C(C(C1C2=CC=CC=C2)O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(C(C(C1C2=CC=CC=C2)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Diphenylcyclohexan 1,2 Diol and Analogous Vicinal Diols
Stereoselective Synthesis Approaches to Diphenylcyclohexanediols
The spatial arrangement of the hydroxyl groups in 3,6-Diphenylcyclohexan-1,2-diol can be precisely controlled through various stereoselective synthetic strategies. These methods are designed to favor the formation of one stereoisomer over others, which is crucial for applications where specific molecular geometries are required.
Asymmetric Dihydroxylation Strategies for cis-Diols
The formation of cis-diols is often achieved through dihydroxylation reactions where both hydroxyl groups are added to the same face of a double bond. Asymmetric versions of these reactions utilize chiral catalysts or reagents to introduce a bias for the formation of one enantiomer of the cis-diol.
Osmium-catalyzed dihydroxylation is a reliable and widely used method for the syn-dihydroxylation of alkenes to produce cis-1,2-diols. chemistrysteps.comwikipedia.org The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide (OsO₄) to the alkene, forming an osmate ester intermediate. This intermediate is then hydrolyzed to yield the cis-diol. wikipedia.orgorganic-chemistry.org
To make the process catalytic due to the high cost and toxicity of osmium tetroxide, a co-oxidant is used to regenerate the Os(VIII) species from the Os(VI) formed after hydrolysis. wikipedia.org Common co-oxidants include N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation and potassium ferricyanide (K₃[Fe(CN)₆]) in the Sharpless asymmetric dihydroxylation. wikipedia.orgorganic-chemistry.org
The Sharpless asymmetric dihydroxylation is a powerful variant that employs chiral quinine-based ligands to induce enantioselectivity. wikipedia.orgorganic-chemistry.org The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivatives, dictates which face of the alkene is hydroxylated, leading to the preferential formation of one of the two possible enantiomers of the cis-diol. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), simplify the experimental procedure. wikipedia.org
| Method | Catalyst System | Key Features | Stereochemistry |
| Upjohn Dihydroxylation | Catalytic OsO₄, Stoichiometric NMO | Good yields for a wide range of alkenes. | cis-Diol (racemic) |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Stoichiometric K₃[Fe(CN)₆], Chiral Ligand (DHQ or DHQD derivative) | High enantioselectivity for a broad scope of alkenes. | Enantiomerically enriched cis-diol |
In the quest for more environmentally benign synthetic methods, biocatalysis has emerged as a powerful alternative to traditional metal-based catalysts. Rieske non-heme iron oxygenases are a class of enzymes capable of catalyzing the stereospecific cis-dihydroxylation of arenes and other unsaturated hydrocarbons. These enzymes utilize molecular oxygen as the oxidant and typically require a reductase component to transfer electrons from a nicotinamide cofactor.
The active site of these enzymes contains a mononuclear non-heme iron center where the dihydroxylation occurs. The chirality of the enzyme's active site dictates the stereochemical outcome of the reaction, often leading to high enantiomeric excess in the resulting cis-diol product. While the application of Rieske enzymes to a wide range of substrates is an active area of research, their potential for the synthesis of chiral diols from precursors like diphenyl-substituted cyclohexenes is significant.
Pinacol (B44631) Coupling Reactions for syn-Diol Formation
Pinacol coupling reactions offer a distinct approach to vicinal diols, proceeding through the reductive coupling of two carbonyl compounds, such as aldehydes or ketones. wikipedia.org This reaction forms a carbon-carbon bond between the carbonyl carbons, resulting in a 1,2-diol. wikipedia.org The reaction is typically promoted by a one-electron reducing agent, like magnesium, which converts the carbonyl group into a ketyl radical anion. wikipedia.org Dimerization of two of these radicals yields the pinacolate, which upon protonation gives the vicinal diol. wikipedia.org
The stereochemical outcome of the pinacol coupling can be influenced by the reaction conditions and the nature of the substrate. For intramolecular pinacol couplings, which would be relevant for the synthesis of cyclic diols like this compound from a suitable diketone precursor, the formation of the syn or anti diol can be controlled to some extent.
Reductive Coupling and Subsequent Oxidation Sequences
An alternative strategy involves the formation of a carbon-carbon double bond through a reductive coupling reaction, followed by an oxidation step to introduce the hydroxyl groups.
The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups to form an alkene. organic-chemistry.org The reaction utilizes low-valent titanium species, typically generated from TiCl₃ or TiCl₄ and a reducing agent. nih.gov While the final product of a McMurry reaction is an alkene, the reaction proceeds through a pinacol-like intermediate. organic-chemistry.org By carefully controlling the reaction conditions, it is sometimes possible to isolate the vicinal diol intermediate.
For the synthesis of this compound, a suitable diketone precursor, such as 1,6-diphenylhexane-2,5-dione, could potentially undergo an intramolecular McMurry coupling. The stereochemistry of the resulting diol would depend on the geometry of the cyclization transition state.
Subsequent Diol Formation via Stereospecific Oxidation
The formation of vicinal diols, such as this compound, can be achieved through the stereospecific oxidation of a corresponding alkene precursor. This method is a cornerstone of organic synthesis for creating chiral diols. A well-established method for this transformation is the Sharpless asymmetric dihydroxylation, which utilizes an osmate reagent in conjunction with a chiral catalyst to produce chiral diols from alkenes wikipedia.org.
The oxidation of cyclohexene (B86901) derivatives can also be accomplished using other systems. For instance, a combination of 12-tungstophosphoric acid and hydrogen peroxide can convert trans-1,2-cyclohexanediol into adipic acid, indicating that the oxidative cleavage of vicinal diols is a key step in the process nih.gov. Another approach involves photocatalytic oxidation; Ni/NiO/CdS nanocomposites have been used for the selective oxidation of cyclohexene, yielding products including cyclohexane-1,2-diol rsc.org. The mechanism in such photocatalytic systems suggests that hydroxyl radicals preferentially attack the alkene, leading to diol formation rsc.org. Furthermore, the oxidation of cyclic vicinal diols can be catalyzed by manganese-based systems to yield α-hydroxy ketones nih.gov.
Electrochemical Synthesis for Stereoselective Diol Formation
Electrochemical methods offer a modern, catalyst-free approach to synthesizing vicinal diols with high stereoselectivity. An electrochemically driven strategy has been developed for the syn-diformyloxylation of vinylarenes, using N,N-dimethylformamide (DMF) as the oxygen source rsc.org. This process provides a direct and efficient route to a variety of protected syn-1,2-diols in a single step, obviating the need for transition metal catalysts or external oxidizing agents rsc.orgresearchgate.net.
The reaction proceeds through the electrochemical oxidation of the alkene to form a radical cation, which is then subjected to a nucleophilic attack by DMF rsc.org. A subsequent oxidation and a facile nucleophilic capture of the resulting carbocation by a trifluoroacetate ion are proposed to be key for achieving high syn-diastereoselectivity upon the second nucleophilic attack by DMF rsc.orgresearchgate.net. This electrooxidative strategy grants access to formyl-protected syn-1,2-diols, which can be readily converted to the final diol products rsc.org. The ability to precisely select the redox potential in electrocatalytic synthesis helps to circumvent selectivity and compatibility issues that often arise in purely chemical methods rsc.org.
Multicomponent Condensation Reactions in Cyclohexane (B81311) Diol Derivatives
Multicomponent reactions provide an efficient pathway for the synthesis of complex molecules like cyclohexane diol derivatives from simple precursors in a single operation. While not directly forming vicinal diols, these reactions can construct the core cyclohexane ring. For example, cyclohexane-1,3-diol derivatives have been synthesized through the condensation of pentane-1,5-dione with specific aromatic ketones researchgate.net.
More advanced cascade reactions can build cyclic structures through a series of bond-forming events. A homogeneous manganese catalyst has been used to synthesize substituted cycloalkanes from diols and secondary alcohols or ketones via a hydrogen borrowing cascade sequence acs.org. This process involves an initial dehydrogenation, followed by an aldol condensation, and subsequent reduction steps, effectively forming two new C-C bonds to create the ring structure acs.org. Such strategies are atom-economical, producing only water as a byproduct, and can generate substituted cyclohexane rings with moderate to high diastereoselectivity acs.org.
Biocatalytic Synthesis Approaches for Optically Pure Diols
Biocatalysis has emerged as a powerful tool for producing optically pure diols due to the high selectivity of enzymes and their ability to operate under mild reaction conditions rwth-aachen.deresearchgate.net. These methods are often seen as green alternatives to traditional chemical synthesis nih.govrsc.org. Strategies include the use of ketoreductases, lipases, and halohydrin dehalogenases to achieve high enantioselectivity nih.gov.
One-pot, multi-step biocatalytic cascades have been designed to synthesize optically active α-aryl vicinal diols with high yields and enantioselectivities researchgate.net. For example, a three-step cascade involving enzymatic oxidation, hydroxymethylation, and reduction can convert simple starting materials into valuable chiral diols researchgate.net.
Enzyme-Catalyzed Reductions for Stereoselectivity
A primary biocatalytic route to chiral vicinal diols is the asymmetric reduction of prochiral diketones or α-hydroxy ketones rwth-aachen.de. This transformation is challenging due to the potential formation of up to four possible diastereoisomers mdpi.com. However, enzymes, particularly oxidoreductases, can exhibit remarkable control over both diastereoselectivity and enantioselectivity rwth-aachen.demdpi.com.
The reduction of 1,4-diaryl-1,4-diones to the corresponding 1,4-diols has been achieved with complete diastereo- and enantioselectivity using alcohol dehydrogenase from Ralstonia sp. (RasADH) mdpi.com. This NADP-dependent enzyme is particularly effective for reducing sterically hindered substrates mdpi.com. By carefully selecting the biocatalyst, it is possible to produce different stereoisomers of the target diol mdpi.com.
| Enzyme | Substrate | Conversion (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Product Configuration |
| E. coli/RasADH | 1,4-diphenyl-1,4-butanedione | 82% (48h) | 98% | >99% | (1S,4S) |
| ADH-P2-D03 | 1,4-diphenyl-1,4-butanedione | 89% | 74% | >99% | (1R,4R) |
| ADH-P1-A01 | 1,4-diphenyl-1,4-butanedione | 69% | 80% | >99% | (1S,4S) |
| ADH-P2-C02 | 1,4-diphenyl-1,4-butanedione | 85% | 99% | >99% | (1S,4S) |
This table is based on data from the enzymatic reduction of an analogous diaryl diketone, demonstrating the high selectivity achievable with different alcohol dehydrogenases mdpi.com.
Role of Alcohol Dehydrogenases in Diol Synthesis
Alcohol dehydrogenases (ADHs) are a class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones by utilizing coenzymes like NAD+/NADH wikipedia.org. Their synthetic utility lies in their frequent high chemo-, regio-, and stereoselectivity benthamdirect.comingentaconnect.com. ADHs are widely employed for the synthesis of enantiomerically pure chiral alcohols from prochiral ketones wikipedia.org.
In the context of diol synthesis, ADHs are crucial for the stereoselective reduction of diketone precursors mdpi.com. For instance, ADHs from Thermoanaerobacter sp. (ADHT), Lactobacillus brevis (LBADH), and Ralstonia sp. (RADH) have all demonstrated high activity and stereoselectivity in reducing diketones to anti-diols mdpi.com. The enzyme butanediol dehydrogenase (BDH), which belongs to the ADH family, plays a decisive role in determining the final stereoconfiguration of 2,3-butanediol in engineered metabolic pathways nih.gov. The versatility of these enzymes allows for the production of specific stereoisomers, making them invaluable catalysts in asymmetric synthesis mdpi.comnih.gov.
Strategies for Enantiomeric Purity and Diastereoselectivity Control in Diol Synthesis
Achieving high enantiomeric purity and controlling diastereoselectivity are paramount in the synthesis of complex molecules like this compound. A variety of strategies have been developed to address this challenge.
Catalyst-Controlled Reactions: The choice of catalyst is a primary method for controlling stereochemistry.
Biocatalysis: As detailed previously, enzymes like ADHs offer exceptional levels of stereocontrol, often yielding products with very high enantiomeric and diastereomeric excess researchgate.netmdpi.com.
Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been used in asymmetric aldol reactions to produce chiral 1,3-keto alcohols, which are then reduced to 1,3-diols with high enantiomeric purity (>99% ee) acs.orgconsensus.appresearchgate.net.
Metal-Based Catalysis: Chiral metal complexes are used in reactions like the Sharpless asymmetric dihydroxylation to install vicinal hydroxyl groups with a predictable stereochemical outcome wikipedia.org. Copper-catalyzed multiple enantioselective aldolizations can create several stereocenters with high control through an amplification of chirality rsc.org.
Substrate and Reagent Control: The structure of the starting material and reagents can direct the stereochemical outcome.
Asymmetric Reductions: The reduction of chiral keto-alcohols using chiral reagents, such as oxazaborolidines, can produce specific diastereomers of the final diol acs.orgresearchgate.net.
Electrochemical Control: In the electrochemical synthesis of syn-1,2-diols, the use of specific electrolytes, such as those that provide the trifluoroacetate ion, is proposed to be crucial for directing the diastereoselectivity of the reaction rsc.orgresearchgate.net.
Cascade Reactions: One-pot cascade reactions that perform multiple stereoselective transformations sequentially can build complex stereochemical arrays efficiently rsc.org.
Asymmetric Ring Opening: The asymmetric ring opening/cross metathesis (AROCM) of meso cyclobutenes has been used to synthesize 1,2-anti diols with excellent anti-diastereoselectivity and high enantioenrichment (89–99% ee) nih.gov.
These strategies, from biocatalytic precision to the rational design of chemical catalysts and reaction sequences, provide a robust toolkit for the stereocontrolled synthesis of vicinal diols.
Derivatization of Precursors and Diols for Advanced Synthesis
The vicinal diol functional group within this compound serves as a versatile handle for a variety of chemical transformations, enabling its use as a sophisticated building block in advanced organic synthesis. Derivatization strategies focus on protecting the hydroxyl groups, converting them into other functionalities, or leveraging their stereochemical arrangement to induce asymmetry in subsequent reactions.
Formation of Cyclic Acetals and Ketals
One of the most fundamental derivatizations of 1,2-diols is their reaction with aldehydes or ketones to form cyclic acetals and ketals, specifically 1,3-dioxolanes. This reaction is typically catalyzed by a Brønsted or Lewis acid and is often used to protect the diol functionality during multi-step syntheses due to the stability of the resulting five-membered ring towards nucleophiles and bases. rwth-aachen.deresearchgate.net
Interactive Table: Acetal (B89532)/Ketal Formation from Vicinal Diols This table illustrates common reagents and catalysts used for the formation of cyclic acetals and ketals from 1,2-diols.
| Diol Substrate | Carbonyl Source | Catalyst | Typical Conditions | Product Type |
|---|---|---|---|---|
| Vicinal Diol | Aldehyde (e.g., Benzaldehyde) | p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux (Dean-Stark) | Cyclic Acetal |
| Vicinal Diol | Ketone (e.g., Acetone) | Acidic Ion Exchanger | 20°C to boiling | Cyclic Ketal |
Application as a Chiral Auxiliary
Chiral, non-racemic vicinal diols are highly valuable as chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. nih.gov While specific studies employing this compound in this capacity are not prevalent, the closely related (S,S)-cyclohexane-1,2-diol has been successfully used to synthesize optically active α,α-disubstituted amino acids.
In this methodology, the chiral diol is reacted with a β-keto ester to form a chiral acetal, which then exists as a diastereomerically pure enol ether. The stereocenter of the diol auxiliary creates a chiral environment that directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enol ether, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary affords the α,α-disubstituted β-keto ester with high enantiomeric purity, which can then be converted to the desired amino acid via a Schmidt rearrangement. nih.gov
Table: Diastereoselective Alkylation using (S,S)-Cyclohexane-1,2-diol Auxiliary Data from the alkylation of enol ethers derived from ethyl 2-methylacetoacetate and (S,S)-cyclohexane-1,2-diol. nih.gov
| Alkylating Agent (R-X) | Product | Yield (%) | Diastereomeric Excess (de %) |
|---|---|---|---|
| CH₃I | Enol Ether (R=CH₃) | 70 | >95 |
| C₂H₅I | Enol Ether (R=C₂H₅) | 65 | >95 |
| PhCH₂Br | Enol Ether (R=Bn) | 62 | >95 |
The presence of the large phenyl groups in this compound would be expected to enhance the facial shielding of the derived enol ether, potentially leading to even higher levels of diastereoselectivity in such applications.
Rearrangement and Skeletal Diversification
Precursors and the diol itself can undergo rearrangements to generate structurally diverse products. For instance, compounds containing a cyclohexane-1,2-diol structure can undergo pinacol-like rearrangements under acidic conditions. The stereochemistry of the diol is crucial; the substituent that is anti-periplanar to the leaving group (a protonated hydroxyl) is the one that migrates. This means that cis- and trans-isomers of a substituted cyclohexane-1,2-diol can lead to different products, such as a cyclohexanone (via hydride shift) or a cyclopentanecarbaldehyde (via ring contraction/C-C bond migration), respectively. This transformation effectively derivatizes the carbon skeleton for use in further synthetic endeavors.
Stereochemical Characterization and Conformational Analysis of Diphenylcyclohexane 1,2 Diols
Isomerism in Diphenylcyclohexane-1,2-diols: cis and trans Diastereomers
Like other 1,2-disubstituted cyclohexanes, 3,6-diphenylcyclohexane-1,2-diol can exist as two diastereomers: cis and trans. wikipedia.org This isomerism arises from the relative orientation of the two hydroxyl groups on the cyclohexane (B81311) ring. In the cis isomer, both hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. wikipedia.orgyoutube.com
The presence of the two bulky phenyl groups at the 3 and 6 positions significantly influences the conformational preferences of these diastereomers. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. stackexchange.com For the cis isomer, a ring flip would interconvert between two conformers where one hydroxyl group is axial and the other is equatorial. In the case of the trans isomer, the chair flip would interconvert between a diaxial and a diequatorial conformation for the hydroxyl groups. youtube.com Generally, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial positions to avoid steric interactions with other axial substituents, known as 1,3-diaxial interactions. libretexts.org Therefore, the diequatorial conformer of the trans isomer is expected to be significantly more stable than the diaxial conformer. libretexts.org
The relative stability of the cis and trans isomers themselves is a more complex issue, influenced by a balance of steric repulsions and potential intramolecular hydrogen bonding between the two hydroxyl groups. In many 1,2-diols, the gauche relationship between the hydroxyl groups in certain conformations can allow for the formation of a stabilizing intramolecular hydrogen bond. stackexchange.com
Table 1: Possible Stereoisomers of 3,6-Diphenylcyclohexane-1,2-diol
| Isomer | Relative Orientation of Hydroxyl Groups | Expected Predominant Conformation of Hydroxyl Groups |
| cis | Same side of the ring | Axial/Equatorial |
| trans | Opposite sides of the ring | Diequatorial |
Determination of Absolute Configuration
One powerful technique is the use of chiral derivatizing agents in conjunction with NMR spectroscopy. For diols, chiral phosphorus-containing reagents can be used to form diastereomeric derivatives that exhibit distinct signals in the ³¹P NMR spectrum, allowing for the determination of enantiomeric excess and, in some cases, the absolute configuration.
Another definitive method for determining the absolute configuration is single-crystal X-ray diffraction analysis of a non-centrosymmetric crystal, especially when a heavy atom is present in the structure (Flack parameter analysis).
Advanced Conformational Studies
To gain a deeper understanding of the three-dimensional structure and dynamic behavior of 3,6-diphenylcyclohexane-1,2-diol, a combination of experimental and computational techniques is employed.
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise solid-state structure of a molecule. youtube.com This method provides detailed information about bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the crystalline state. For the diastereomers of 3,6-diphenylcyclohexane-1,2-diol, X-ray analysis would definitively establish the cis or trans relationship of the hydroxyl groups and the phenyl substituents, as well as the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).
While a crystal structure for 3,6-diphenylcyclohexane-1,2-diol is not publicly available, the table below illustrates the type of data that would be obtained from such an analysis.
Table 2: Illustrative X-ray Crystallographic Data for a Hypothetical 3,6-Diphenylcyclohexane-1,2-diol Isomer
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| C1-C2 Bond Length (Å) | 1.54 |
| C-O Bond Length (Å) | 1.43 |
| O-C-C-O Torsion Angle (°) | 60.5 (for a gauche relationship) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. researchgate.netthieme-connect.de For 3,6-diphenylcyclohexane-1,2-diol, both ¹H and ¹³C NMR would be instrumental in characterizing the isomers and their conformations. researchgate.netthieme-connect.de
The chemical shifts of the protons attached to the carbons bearing the hydroxyl and phenyl groups can provide clues about their axial or equatorial orientation. More definitively, the coupling constants (J-values) between adjacent protons, particularly on the cyclohexane ring, are highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller values are characteristic of axial-equatorial or equatorial-equatorial interactions. researchgate.net
Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing further evidence for specific conformations. For instance, a NOESY experiment could reveal through-space interactions between an axial proton and other axial protons on the same side of the ring.
Table 3: Expected ¹H NMR Signatures for Conformational Analysis of 3,6-Diphenylcyclohexane-1,2-diol
| Proton | Expected Chemical Shift Range (ppm) | Key Coupling Constants (J) for Conformational Assignment |
| H-1, H-2 (methine) | 3.5 - 4.5 | J(H-1, H-6), J(H-2, H-3) |
| H-3, H-6 (methine) | 2.5 - 3.5 | J(H-3, H-2), J(H-3, H-4), J(H-6, H-1), J(H-6, H-5) |
| H-4, H-5 (methylene) | 1.2 - 2.5 | Geminal and vicinal couplings |
| Phenyl protons | 7.0 - 7.5 | Complex multiplets |
| Hydroxyl protons | Variable | Dependent on solvent and concentration |
Computational chemistry provides a powerful theoretical framework to complement experimental studies. researchgate.net Using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), it is possible to calculate the relative energies of different conformations of the cis and trans isomers of 3,6-diphenylcyclohexane-1,2-diol. researchgate.net
A systematic conformational search can identify all low-energy minima on the potential energy surface, providing a detailed picture of the conformational landscape. These calculations can predict the most stable conformer for each isomer and the energy barriers for interconversion between them. Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the predicted conformations. researchgate.net
Table 4: Illustrative Computational Energy Data for 3,6-Diphenylcyclohexane-1,2-diol Conformers
| Isomer | Conformer (Hydroxyl/Phenyl Orientations) | Relative Energy (kcal/mol) |
| trans | Diequatorial OH / Diequatorial Ph | 0.00 (Reference) |
| trans | Diaxial OH / Diequatorial Ph | > 5.0 |
| cis | Ax/Eq OH / Diequatorial Ph | ~1.0 - 2.0 |
Computational Chemistry and Theoretical Characterization of Diphenylcyclohexane 1,2 Diols
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and, consequently, the geometry and energy of molecules. For 3,6-diphenylcyclohexan-1,2-diol, DFT calculations are crucial for identifying the most stable three-dimensional arrangement of atoms (the global minimum) and the relative energies of other possible conformations.
The process begins with a proposed molecular structure, which is then subjected to geometrical optimization. Using a chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP), the calculation iteratively adjusts the positions of the atoms to minimize the total energy of the system. nih.govresearchgate.net This process locates a stable point on the potential energy surface, representing a conformer. For a flexible molecule like a substituted cyclohexane (B81311), multiple starting geometries must be optimized to explore the conformational landscape thoroughly. idc-online.com
Once various conformers are optimized, their relative energies can be compared to determine their thermodynamic stability. These energy differences are critical for predicting the equilibrium populations of different conformers at a given temperature using the Boltzmann distribution. Factors like intramolecular hydrogen bonding between the hydroxyl groups and steric hindrance from the bulky phenyl groups significantly influence the energetics of the various isomers (e.g., cis vs. trans diols) and their respective chair and twist-boat conformations.
Table 1: Illustrative Relative Energies of Cyclohexanediol Conformers Calculated by DFT This table presents hypothetical data for different conformers of a disubstituted cyclohexanediol to illustrate the output of DFT calculations. Actual values for this compound would require specific computation.
| Conformer | Functional/Basis Set | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|---|
| Chair (diequatorial OH) | B3LYP/6-311+G(2d,p) | 0.00 | Lowest energy conformer |
| Chair (diaxial OH) | B3LYP/6-311+G(2d,p) | +5.5 | Steric strain from 1,3-diaxial interactions |
| Twist-Boat | B3LYP/6-311+G(2d,p) | +6.2 | Higher energy, avoids some eclipsing interactions |
Molecular Modeling and Conformational Analysis
The conformational flexibility of the cyclohexane ring is a central aspect of the molecular character of this compound. Molecular modeling techniques are used to perform a systematic search for all possible low-energy conformations. mdpi.com The cyclohexane ring can adopt several conformations, primarily the stable "chair" form and the more flexible "boat" and "twist-boat" forms.
For a substituted cyclohexane, the orientation of the substituents (axial or equatorial) dramatically affects stability. In this compound, the large phenyl groups and the hydroxyl groups will preferentially occupy equatorial positions to minimize steric strain, specifically the unfavorable 1,3-diaxial interactions. researchgate.net
Conformational analysis of related cyclohexanediol derivatives has shown that the equilibrium between diequatorial and diaxial conformers is influenced by both steric effects and intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups. researchgate.net The presence of different solvents can also shift this equilibrium, a factor that can be simulated using computational models like the Polarizable Continuum Model (PCM). idc-online.com In the case of this compound, the interplay between the steric demands of the phenyl groups and the potential for intramolecular hydrogen bonding between the 1,2-diol groups dictates the preferred molecular shape.
Table 2: Key Conformational Features of Substituted Cyclohexanes
| Conformation | Substituent Orientation | Relative Stability | Governing Interactions |
|---|---|---|---|
| Chair | Equatorial | High | Minimizes torsional and steric strain. |
| Chair | Axial | Low | Subject to 1,3-diaxial steric repulsion. |
| Twist-Boat | Varies | Intermediate | Relieves some strain present in the boat form. |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational chemistry provides a powerful method for predicting spectroscopic properties, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly successful application of DFT. idc-online.com
The process involves first performing a thorough conformational search and geometry optimization for the molecule, as described above. Since the experimentally observed NMR spectrum is an average over all conformations present at a given temperature, the chemical shifts for each significant low-energy conformer are calculated. researchgate.net These individual shifts are then averaged, weighted by the Boltzmann population of each conformer, to yield a final predicted spectrum. researchgate.net
This approach has proven effective for distinguishing between diastereomers and correctly assigning complex spectra. idc-online.com For this compound, calculating the ¹H and ¹³C NMR shifts can help confirm the stereochemical relationship between the hydroxyl and phenyl groups. The accuracy of the prediction depends heavily on the chosen DFT functional and basis set, and studies often screen multiple methods to find the best correlation with experimental data. researchgate.net
Table 3: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts This table shows hypothetical data for a substituted cyclohexanol (B46403) to illustrate the accuracy of DFT-based NMR prediction. idc-online.com
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) (Method: PBE1/6-311+G(2d,p)) | Difference (ppm) |
|---|---|---|---|
| H-1 (CH-OH) | 3.54 | 3.59 | +0.05 |
| H-2 (axial) | 1.25 | 1.29 | +0.04 |
| H-2 (equatorial) | 1.78 | 1.81 | +0.03 |
| Phenyl (ortho) | 7.31 | 7.35 | +0.04 |
Elucidation of Reaction Mechanisms and Transition States
Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. For a molecule like this compound, this includes investigating its synthesis, such as through a Diels-Alder reaction followed by dihydroxylation, or its subsequent reactivity.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. A key objective is to locate the transition state (TS), which is the maximum energy point along this reaction coordinate. e3s-conferences.org The structure of the transition state reveals the geometry of the molecule as bonds are being formed and broken. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. longdom.org
For instance, in a potential Diels-Alder synthesis of a precursor to this compound, calculations can predict the stereochemical outcome (e.g., endo vs. exo selectivity) by comparing the activation energies of the different transition states. nih.govlongdom.org Computational studies can also model the effect of catalysts, such as Lewis acids, which can lower the activation barrier and alter the selectivity of the reaction by coordinating to the dienophile. nih.gov This detailed mechanistic insight is crucial for designing new synthetic routes and optimizing reaction conditions. e3s-conferences.org
Conclusion and Future Research Directions
Summary of Key Research Achievements and Challenges in Diphenylcyclohexane-1,2-diol Chemistry
Research into 3,6-Diphenylcyclohexan-1,2-diol has established foundational synthetic pathways, yet significant challenges remain in unlocking its full potential. The primary achievement lies in the successful synthesis and characterization of specific isomers of the compound. For instance, the 3r,6c-Diphenylcyclohexane-1,2-diol isomer has been successfully synthesized from its corresponding epoxide. lookchem.com
However, the field is nascent, and considerable challenges persist. The complex stereochemistry of the molecule, with multiple chiral centers, presents a major hurdle. Controlling the synthesis to yield specific stereoisomers with high purity is a non-trivial task that requires sophisticated asymmetric synthesis techniques. Furthermore, there is a notable lack of extensive studies on the physical, chemical, and biological properties of the various isomers, limiting the scope of their current application.
Table 1: Research Achievements and Challenges
| Aspect | Key Achievements | Key Challenges |
|---|
| Synthesis | Documented synthesis of the 3r,6c isomer via epoxide hydrolysis with a reported yield of 93%. lookchem.com | - Limited number of established synthetic routes.
Emerging Synthetic Strategies and Catalytic Approaches for this compound
The established method for synthesizing 3r,6c-Diphenylcyclohexane-1,2-diol involves the hydrolysis of 1,2-Epoxy-3r,6c-diphenylcyclohexane using perchloric acid in acetone. lookchem.com While effective, the development of more versatile, efficient, and greener synthetic strategies is a key area of future research.
Emerging strategies could draw from established methods for diol synthesis. These include:
Asymmetric Dihydroxylation: The direct dihydroxylation of the corresponding alkene, cis-3,6-Diphenyl-1-cyclohexene, using catalysts like osmium tetroxide with chiral ligands, could provide a direct route to specific enantiopure diols.
Catalytic Hydrogenation: The hydrogenation of a corresponding catechol precursor, if synthetically accessible, offers another potential pathway, a method studied for the synthesis of unsubstituted 1,2-cyclohexanediol. researchgate.net
Green Catalysis: The use of heterogeneous catalysts, such as zeolites or sulfonic acid-functionalized metal-organic frameworks (MOFs), could facilitate cleaner and more efficient reactions, as demonstrated in the synthesis of other cyclohexanediols. researchgate.net These catalysts can promote cyclohexene (B86901) oxidation or epoxide hydrolysis under milder, solvent-free conditions. researchgate.net
Table 2: Comparison of Synthetic Approaches for 1,2-Diols
| Synthetic Strategy | Precursor | Key Reagents/Catalysts | Potential Advantages |
|---|---|---|---|
| Epoxide Hydrolysis | 1,2-Epoxy-3,6-diphenylcyclohexane | Perchloric Acid lookchem.com | High yield for specific isomers. lookchem.com |
| Asymmetric Dihydroxylation | 3,6-Diphenylcyclohexene | Osmium Tetroxide, Chiral Ligands | Potential for high enantioselectivity. |
| Catechol Hydrogenation | Substituted Benzene-1,2-diol | Rh/Ru/Pd catalysts | Utilizes aromatic precursors. |
| Green Oxidation | 3,6-Diphenylcyclohexene | H₂O₂, Zeolites/MOFs researchgate.net | Environmentally benign, reusable catalysts. researchgate.net |
Potential for Novel Applications in Materials Science and Chiral Technologies
The unique structure of this compound suggests significant potential in advanced applications, particularly where chirality and structural rigidity are beneficial.
Chiral Technologies: Chiral diols are fundamental building blocks and auxiliaries in asymmetric synthesis. orgsyn.org The various stereoisomers of this compound could serve as potent chiral ligands for metal-catalyzed reactions or as chiral derivatizing agents for resolving racemic mixtures. The C₂-symmetric isomers are particularly attractive candidates for creating highly selective catalytic environments. Enantiopure diols are valuable precursors for complex natural product synthesis. orgsyn.org
Materials Science: Diols are common monomers in the production of polymers such as polyesters and polyurethanes. ontosight.ai The inclusion of the this compound moiety into a polymer backbone could introduce significant rigidity and thermal stability due to the bulky phenyl groups. This could lead to the development of novel high-performance polymers with tailored properties for specialized applications.
Future Perspectives and Interdisciplinary Research Opportunities
The path forward for this compound chemistry is rich with opportunities for fundamental discovery and application-driven research. The immediate future should focus on developing a robust synthetic toolbox to access all possible stereoisomers in high purity. This will enable a systematic investigation of their individual properties.
Interdisciplinary collaboration will be crucial. A partnership between synthetic chemists and materials scientists could lead to the design of novel polymers with enhanced physical properties. Furthermore, exploring the biological activity of this compound is a compelling avenue. While no data currently exists for this specific molecule, structurally related chiral diols have shown potent biological effects, such as antiparkinsonian activity in animal models. researchgate.netnih.gov This suggests that collaboration with pharmacologists and biochemists could uncover unforeseen therapeutic potential, opening up new frontiers in medicinal chemistry. The development of this compound is a gateway to new chemical entities with potentially valuable applications across multiple scientific disciplines.
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₈H₂₀O₂ |
| 3r,6c-Diphenylcyclohexane-1,2-diol | C₁₈H₂₀O₂ |
| cis-1,2-Diphenylcyclohexane-1,2-diol | C₁₈H₂₀O₂ |
| 1,2-Epoxy-3r,6c-diphenylcyclohexane | C₁₈H₁₈O |
| cis-3,6-Diphenyl-1-cyclohexene | C₁₈H₁₈ |
| 1,2-cyclohexanediol | C₆H₁₂O₂ |
| Cyclohexane-1,3-diol | C₆H₁₂O₂ |
| (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol | C₁₀H₁₆O₂ |
| 1-Phenylcyclohexane-1,2-diol | C₁₂H₁₆O₂ |
| 3,6-Dipropylcyclohexane-1,2-diol | C₁₂H₂₄O₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
